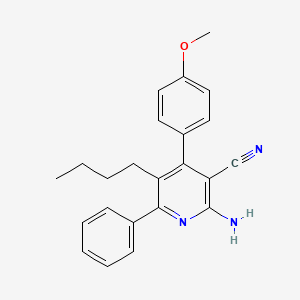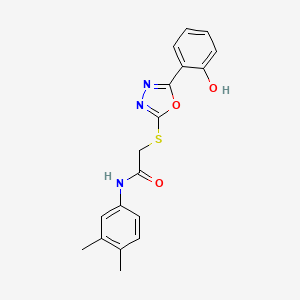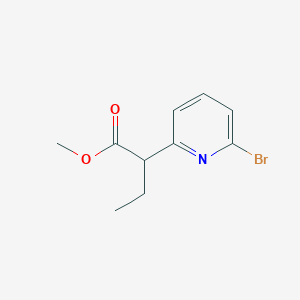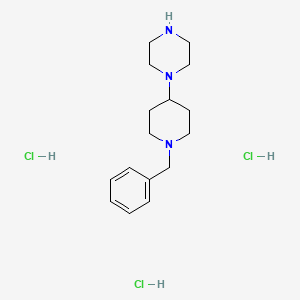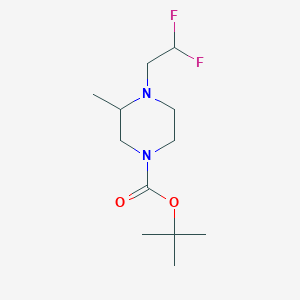
tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H20F2N2O2. It is a piperazine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate with a methylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like sodium hydride or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2,2-difluoroethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate is unique due to the presence of both a difluoroethyl group and a methyl group on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H22F2N2O2 |
|---|---|
Molekulargewicht |
264.31 g/mol |
IUPAC-Name |
tert-butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H22F2N2O2/c1-9-7-16(11(17)18-12(2,3)4)6-5-15(9)8-10(13)14/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
VGPGZWZHSHMOII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1CC(F)F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B11772147.png)
![5-Methyl-6-nitrobenzo[d]thiazole](/img/structure/B11772151.png)


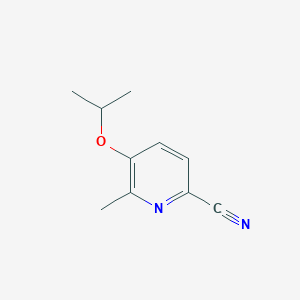
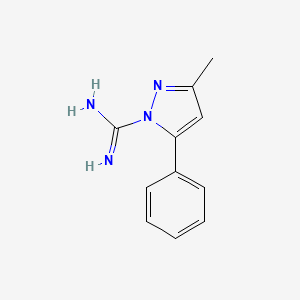

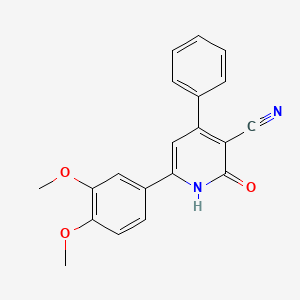
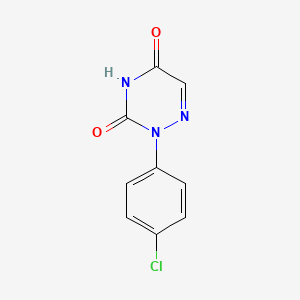
![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)
